molecular formula C9H11NO4 B13479523 2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid CAS No. 2866358-28-1

2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid

Cat. No.: B13479523
CAS No.: 2866358-28-1
M. Wt: 197.19 g/mol
InChI Key: IZMICTCNRZZDCG-ALCCZGGFSA-N
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Description

2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid is a heterocyclic compound with the molecular formula C9H11NO4 and a molecular weight of 197.1879 . This compound features an oxazole ring fused with a pyridine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid typically involves the formation of the oxazole ring followed by the fusion with the pyridine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid is unique due to its fused oxazole-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

2866358-28-1

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(2Z)-2-(3-oxo-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene)acetic acid

InChI

InChI=1S/C9H11NO4/c11-8(12)5-7-6-3-1-2-4-10(6)9(13)14-7/h5-6H,1-4H2,(H,11,12)/b7-5-

InChI Key

IZMICTCNRZZDCG-ALCCZGGFSA-N

Isomeric SMILES

C1CCN2C(C1)/C(=C/C(=O)O)/OC2=O

Canonical SMILES

C1CCN2C(C1)C(=CC(=O)O)OC2=O

Origin of Product

United States

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